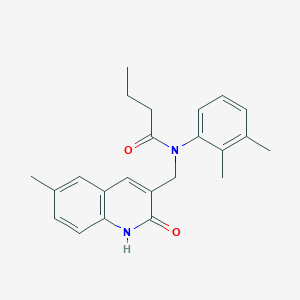
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide, also known as DMQBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQBB is a quinoline-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. Additionally, this compound has been found to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta, a protein that accumulates in the brains of individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and neuroprotective effects. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been found to have antimicrobial activity against various pathogens, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is its potential applications in various fields, including cancer research, neurodegenerative disorders, and infectious diseases. This compound has been extensively studied in vitro and in vivo, and its mechanism of action and physiological effects have been well-characterized. However, one limitation of this compound is its potential toxicity and side effects, which need to be further investigated.
Future Directions
There are several future directions for N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide research, including the development of more efficient synthesis methods, the investigation of potential applications in other fields, and the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, the potential use of this compound as a therapeutic agent in the treatment of various diseases needs to be further investigated.
Synthesis Methods
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide can be synthesized using various methods, including the reaction of 2-hydroxy-6-methylquinoline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-hydroxy-6-methylquinoline with 2,3-dimethylbenzoyl chloride followed by the addition of butyric acid and triethylamine. The resulting product is this compound, which can be purified using column chromatography.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide has been found to have potential applications in various fields, including cancer research, neurodegenerative disorders, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can prevent neurodegeneration in diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-5-7-22(26)25(21-9-6-8-16(3)17(21)4)14-19-13-18-12-15(2)10-11-20(18)24-23(19)27/h6,8-13H,5,7,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJKBDTWHPXOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)
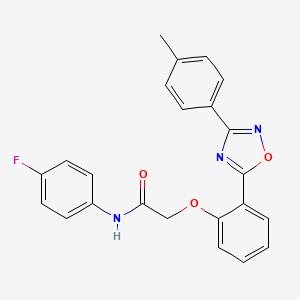
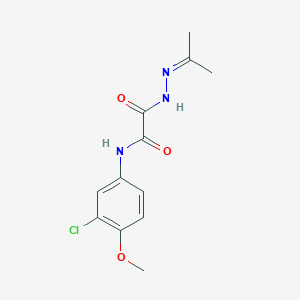
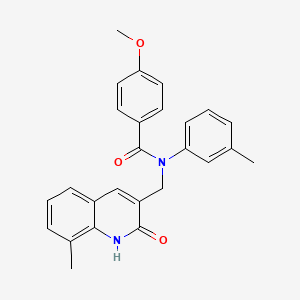
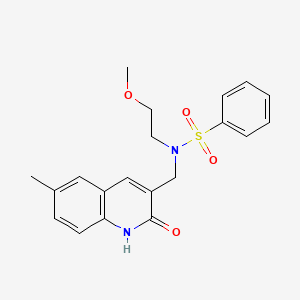
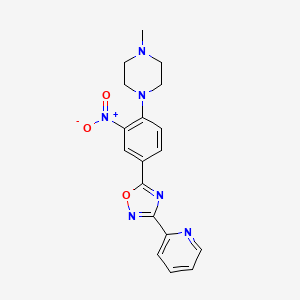
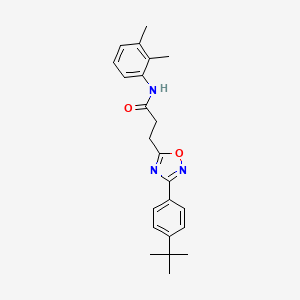
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7703192.png)
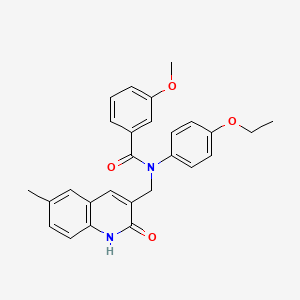
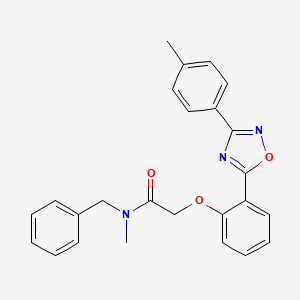
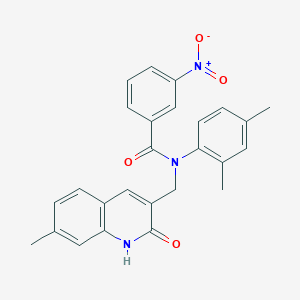

![methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7703221.png)